molecular formula C12H14N2 B11907999 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole

3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole

Cat. No.: B11907999
M. Wt: 186.25 g/mol
InChI Key: OVCSBWKVZFAMEP-UHFFFAOYSA-N
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Description

3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-6,7,8,9-tetrahydrobenzo[e]benzimidazole

InChI

InChI=1S/C12H14N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h6-8H,2-5H2,1H3

InChI Key

OVCSBWKVZFAMEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC3=C2CCCC3

Origin of Product

United States

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